
CAY10599
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CAY10599 is an agonist of peroxisome proliferator-activated receptor γ (PPARγ) with an EC50 of 0.05 μM in a transactivation assay . It is selective for PPARγ over PPARα and PPARδ (EC50s = 3.99 and >10 μM, respectively, in transactivation assays) .
Molecular Structure Analysis
This compound has a molecular formula of C38H41NO5 . Its molecular weight is 591.75 . The exact structure would require more detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is supplied as a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide . The solubility of this compound in these solvents is approximately 25 mg/ml .科学的研究の応用
Frameworks in Scientific Software
Scientific research applications, particularly in software, are complex to develop and maintain. Frameworks have emerged to facilitate the development of scientific software, enhancing programming productivity. This is particularly relevant in grid computing and may apply to various scientific research domains, including those that might use CAY10599 (Appelbe et al., 2007).
Cluster Analysis in Life Sciences
Cluster analysis is increasingly applied in the life sciences for data analysis. Its usage in scientific research, such as in studies involving this compound, is significant for extracting insights from complex data sets (Kettenring, 2009).
Biochar Amendment in Agricultural Research
In agricultural science, studies have investigated the impact of biochar application on soil properties and crop yields. Such methodologies could be relevant for research involving this compound in agricultural contexts (Asai et al., 2009).
CAAPP in Manufacturing and Engineering
Computer-Aided Assembly Process Planning (CAAPP) has been developed to integrate with data management tools in manufacturing and engineering. This could be applicable in the research and development processes involving this compound (Gao et al., 2002).
Visualization Tools in Environmental Research
Open-source tools for immersive environmental visualization have been developed to address the challenges in environmental research. Such tools could be useful in studies involving this compound where large-scale, 3D visualization is required (Sherman et al., 2007).
Software CAD in Systems Design
The development of software CAD environments, such as the Carleton embedded system design environment (CAEDE), demonstrates the integration of visual paradigms in software design. This approach could be beneficial in designing systems for research involving this compound (Buhr et al., 1989).
Information Systems in Scientific Research
Web-based information systems for scientific research management, using technologies like ASP.NET and SQL Server, are vital for efficient data management. Such systems could be instrumental in managing research data related to this compound (Jiang, 2013).
Digital Repositories in Qualitative Research
The utilization of CAQDAS — computer-assisted qualitative data analysis applications — in qualitative research highlights the importance of software tools in managing complex data sets, which could be relevant in this compound research (Karcher & Pagé, 2017).
Safety and Hazards
作用機序
Target of Action
CAY10599 is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a type of nuclear receptor protein that regulates gene expression and plays a crucial role in metabolism, inflammation, and cellular growth and differentiation.
Mode of Action
This compound interacts with PPARγ, activating it . The activation of PPARγ by this compound leads to changes in the transcription of specific genes, which can influence various biological processes, including lipid metabolism, glucose homeostasis, and inflammation .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis, which are critical for energy production and storage . The downstream effects of these pathway alterations can lead to changes in cellular function and overall metabolic homeostasis.
Pharmacokinetics
The solubility of this compound in various solvents such as dmf, dmso, and ethanol is reported . These properties can influence the bioavailability of this compound, affecting how much of the compound reaches its target and how quickly it is metabolized and excreted.
Result of Action
The activation of PPARγ by this compound can lead to various molecular and cellular effects. For instance, it can influence lipid metabolism and glucose homeostasis, potentially leading to changes in energy production and storage . These changes can have significant effects on cellular function and overall metabolic homeostasis.
生化学分析
Biochemical Properties
CAY10599 interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Cellular Effects
This compound, by activating PPARγ, influences various cellular processes. It plays a role in insulin sensitization, glucose metabolism, lipid metabolism, and prevention of oxidative stress . The activation of PPARγ by this compound can lead to changes in gene expression, impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PPARγ. It binds to the ligand-binding domain of PPARγ, causing a conformational change that allows PPARγ to bind to PPREs in the DNA . This binding leads to the transcription of genes involved in lipid metabolism and glucose homeostasis .
Metabolic Pathways
This compound, as a PPARγ agonist, is involved in the regulation of metabolic pathways related to lipid metabolism and glucose homeostasis . It interacts with PPARγ, leading to the transcription of genes involved in these pathways .
Transport and Distribution
Given its role as a PPARγ agonist, it is likely that it is transported to the nucleus where it interacts with PPARγ .
Subcellular Localization
This compound, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ is found . Upon entering the cell, this compound binds to PPARγ, leading to its activation and subsequent binding to PPREs in the DNA .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound CAY10599 involves the coupling of two key building blocks, followed by a series of functional group interconversions and deprotections.", "Starting Materials": [ "4-bromobenzoic acid", "4-aminophenol", "ethyl 2-bromoacetate", "N,N-diisopropylethylamine", "triethylamine", "palladium on carbon", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Ethylation of 4-aminophenol", "4-aminophenol is reacted with ethyl 2-bromoacetate in the presence of N,N-diisopropylethylamine to yield ethyl 4-(2-ethoxy-2-oxoethylamino)phenylcarbamate.", "Step 2: Bromination of 4-bromobenzoic acid", "4-bromobenzoic acid is brominated using bromine in acetic acid to yield 4-bromo-2-carboxyphenylacetic acid.", "Step 3: Coupling of building blocks", "The two building blocks are coupled using triethylamine and palladium on carbon as catalyst to yield 4-(2-ethoxy-2-oxoethylamino)-2-carboxyphenylacetic acid.", "Step 4: Reduction of nitro group", "The nitro group is reduced using sodium borohydride in methanol to yield 4-(2-ethoxy-2-oxoethylamino)-2-aminophenylacetic acid.", "Step 5: Deprotection of ethyl ester", "The ethyl ester is deprotected using hydrochloric acid in water to yield 4-(2-hydroxy-2-oxoethylamino)-2-aminophenylacetic acid.", "Step 6: Deprotection of carbamate", "The carbamate is deprotected using sodium hydroxide in water to yield CAY10599." ] } | |
CAS番号 |
1143573-33-4 |
分子式 |
C38H41NO5 |
分子量 |
591.748 |
IUPAC名 |
2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid |
InChI |
InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42) |
InChIキー |
JWJGBYOYIUOQEB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O |
同義語 |
2-[[1-[3-[4-([1,1/'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research investigated the potential of using byproducts from anthracnose-infected pomegranate fruits. The study explored the byproducts' secondary metabolites, antioxidant properties, and anti-diabetic potential as a sustainable approach. []
A: This research is important for several reasons. Firstly, it promotes sustainability by finding uses for what would otherwise be agricultural waste. Secondly, discovering new antioxidants and anti-diabetic agents is crucial for addressing prevalent health concerns. Finally, studying byproducts from infected fruits could lead to the identification of novel compounds with potential medicinal benefits. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



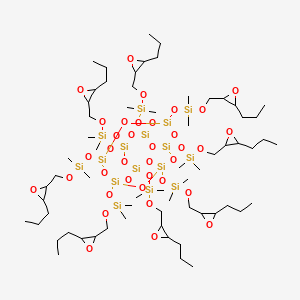
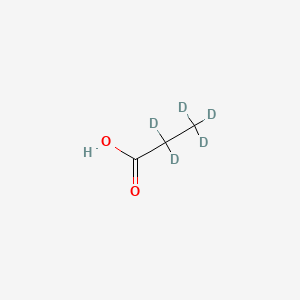
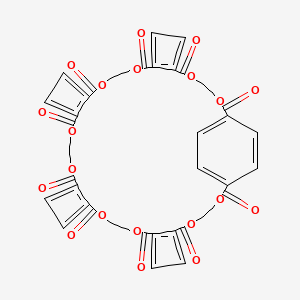
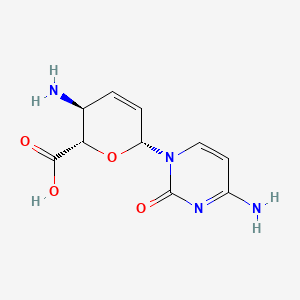
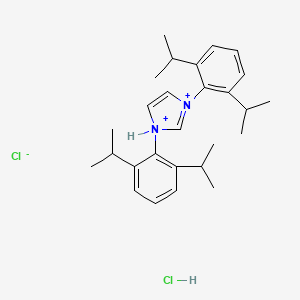

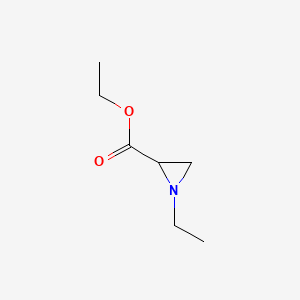
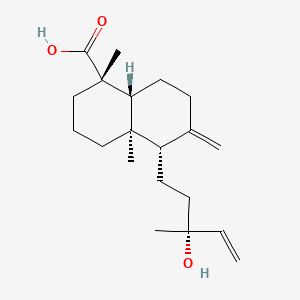
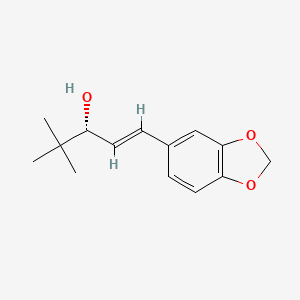
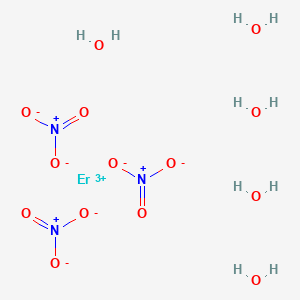
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
